molecular formula C15H10ClFN4O B14116756 3-[(2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]hydrazinyl]-1H-quinoxalin-2-one

3-[(2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]hydrazinyl]-1H-quinoxalin-2-one

Cat. No.: B14116756
M. Wt: 316.72 g/mol
InChI Key: MILWYUDORQOMFO-LSCVHKIXSA-N
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Description

3-[(2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]hydrazinyl]-1H-quinoxalin-2-one is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinoxalinone core, which is a bicyclic structure containing nitrogen atoms, and a hydrazone linkage with a substituted phenyl group. The presence of chlorine and fluorine atoms in the phenyl ring adds to its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]hydrazinyl]-1H-quinoxalin-2-one typically involves the condensation of 2-chloro-6-fluorobenzaldehyde with 3-hydrazinoquinoxalin-2-one under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst or acidic medium to facilitate the condensation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]hydrazinyl]-1H-quinoxalin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The chlorine and fluorine atoms in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the halogen atoms.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

3-[(2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]hydrazinyl]-1H-quinoxalin-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s potential biological activity makes it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-[(2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]hydrazinyl]-1H-quinoxalin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity, making it a potent inhibitor of certain biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chloro-6-fluorophenyl)ethylamine
  • (E)-N-[(2-chloro-6-fluorophenyl)methylidene]hydroxylamine
  • 2-chloro-6-fluorophenylacetic acid

Uniqueness

Compared to similar compounds, 3-[(2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]hydrazinyl]-1H-quinoxalin-2-one stands out due to its quinoxalinone core and hydrazone linkage, which confer unique chemical reactivity and potential biological activity. The combination of these structural features makes it a versatile compound for various scientific applications.

Properties

Molecular Formula

C15H10ClFN4O

Molecular Weight

316.72 g/mol

IUPAC Name

3-[(2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]hydrazinyl]-1H-quinoxalin-2-one

InChI

InChI=1S/C15H10ClFN4O/c16-10-4-3-5-11(17)9(10)8-18-21-14-15(22)20-13-7-2-1-6-12(13)19-14/h1-8H,(H,19,21)(H,20,22)/b18-8-

InChI Key

MILWYUDORQOMFO-LSCVHKIXSA-N

Isomeric SMILES

C1=CC=C2C(=C1)NC(=O)C(=N2)N/N=C\C3=C(C=CC=C3Cl)F

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(=N2)NN=CC3=C(C=CC=C3Cl)F

Origin of Product

United States

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